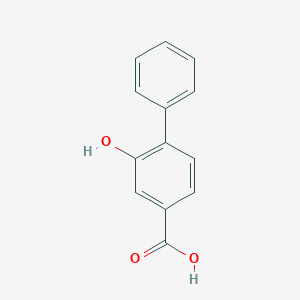

3-Hydroxy-4-phenylbenzoic acid

Descripción general

Descripción

2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a hydroxyl group attached to one ring and a carboxylic acid group attached to the other

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki coupling reaction between 2-benzyloxy-1-bromine-3-nitrobenzene and 3-carboxyphenylboronic acid. This reaction is followed by hydrogenation and debenzylation under the catalysis of palladium on carbon (Pd/C) to yield the desired product .

Industrial Production Methods

For large-scale industrial production, the preparation method involves the use of easily available raw materials, low toxicity reagents, and short reaction steps. The yield of this method is significantly higher than traditional methods, making it suitable for industrial applications .

Análisis De Reacciones Químicas

Key Reaction Parameters:

Example Reaction :

-

Substrate : 2-Phenylphenol potassium salt (29% in DMF)

-

Conditions : 125°C, 8 hours under CO₂ flow

CYP199A4-Catalyzed Hydroxylation :

-

Substrate : 4-Phenylbenzoic acid derivatives.

-

Mutant Enzyme (F182L) : Enables aromatic hydroxylation at positions 2'-, 3'-, and 4'- of the phenyl ring (83 : 9 : 8 ratio) .

-

Key Insight : Substrate orientation in the active site dictates regioselectivity.

Proposed Pathway for 4-Hydroxy-3-Phenylbenzoic Acid :

-

Benzylic Oxidation : Likely occurs under CYP catalysis, forming a ketone intermediate.

-

Aromatic Hydroxylation : Feasible with enzyme mutants (e.g., F182L), yielding dihydroxy derivatives.

Polymerization and Copolyester Formation

4-Hydroxy-3-phenylbenzoic acid serves as a monomer for high-performance thermotropic polymers :

Polycondensation Reactions:

Example Synthesis :

-

Monomer : 4-Acetoxy-3-phenylbenzoic acid.

-

Conditions : Solution polycondensation at 320°C.

-

Product : Crystalline polyester with nematic melt behavior .

Acylation and Derivative Formation

The hydroxyl group undergoes typical aromatic acylations:

Acetylation Protocol :

-

Reagent : Acetic anhydride.

-

Conditions : Reflux in inert solvent.

-

Product : 4-Acetoxy-3-phenylbenzoic acid (precursor for polymerization).

Purification :

Stability and Isomerization

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Pharmaceutical Development

3-Hydroxy-4-phenylbenzoic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to participate in various chemical reactions that can lead to the synthesis of bioactive compounds.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. A study published in the Journal of Antibiotics demonstrated that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, indicating potential use in developing new antibiotics .

2. Polymer Chemistry

The compound is utilized in the synthesis of polyesters and other polymeric materials. Its hydroxyl and carboxylic acid groups facilitate polycondensation reactions, leading to the formation of high-performance materials.

Data Table: Polymer Properties

| Polymer Type | Synthesis Method | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Poly(this compound) | Polycondensation at 320 °C | > 300 | 50 |

| Copolyesters | Mixed with other aromatic acids | > 280 | 45 |

3. Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its ability to undergo electrophilic substitution reactions makes it valuable in creating functionalized aromatic systems.

Case Study: Electrophilic Substitution

A study explored the electrophilic substitution of this compound with various halogenated compounds under mild conditions, yielding high purity products suitable for further functionalization .

Industrial Applications

1. Dye and Pigment Production

this compound is used in synthesizing dyes and pigments due to its chromophoric properties. Its derivatives can provide vibrant colors and stability, making them suitable for textiles and coatings.

2. Cosmetic Formulations

The compound's antioxidant properties have led to its inclusion in cosmetic formulations aimed at skin protection. It helps stabilize formulations and can enhance the efficacy of active ingredients.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparación Con Compuestos Similares

Similar Compounds

4’-Hydroxy-4,5-dimethoxy-[1,1’-biphenyl]-2-carbonitrile: This compound is used as a temporary directing group for meta-directed C-H functionalization.

2’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Similar in structure but with different functional groups and applications.

Actividad Biológica

3-Hydroxy-4-phenylbenzoic acid (C₁₃H₁₀O₃), also known as a member of the hydroxybenzoic acid family, has garnered attention due to its diverse biological activities. This compound is characterized by a hydroxyl group (-OH) and a phenyl group (C₆H₅) attached to a benzoic acid structure, which influences its chemical properties and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Binding Affinities : Similar compounds have been shown to bind with high affinity to various biological receptors, suggesting that this compound may interact with similar targets.

- Electrophilic Substitution : The compound's aromatic nature allows it to undergo electrophilic substitution reactions, which can modify its biological activity.

- Influence on Cellular Pathways : It is hypothesized that this compound can influence cellular functions by affecting signaling pathways, gene expression, and metabolic processes.

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, although specific data on efficacy is limited .

- Anti-inflammatory Effects : Similar compounds in its class have shown potential anti-inflammatory effects, which may extend to this compound .

- Fungicidal Properties : In vitro studies indicate that derivatives of hydroxybenzoic acids can display fungicidal activities against phytopathogenic fungi .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

- In Vitro Antimicrobial Studies :

- Fungicidal Activity :

- Cellular Interaction Studies :

Comparative Analysis with Related Compounds

The unique structural features of this compound differentiate it from other similar compounds. Below is a comparison table highlighting key structural features and properties:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| This compound | C₁₃H₁₀O₃ | Exhibits diverse biological activities |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | Used as a preservative |

| Salicylic Acid (2-Hydroxybenzoic Acid) | C₇H₆O₃ | Known for anti-inflammatory properties |

Propiedades

IUPAC Name |

3-hydroxy-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSADESJTZDXCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616375 | |

| Record name | 2-Hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106593-48-0 | |

| Record name | 2-Hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.